molecular formula C16H19FN4O2S B2741478 4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097866-93-6

4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2741478
CAS No.: 2097866-93-6
M. Wt: 350.41
InChI Key: APZVMVAZRSLHCR-UHFFFAOYSA-N
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Description

The compound “4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Metabolic Studies

Studies have explored the synthesis and metabolic pathways of compounds closely related to 4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide, with a focus on their interactions with serotonin and dopamine receptors. Kubowicz-Kwaoeny et al. (2019) investigated the synthesis and phase I metabolism of a potent serotonin and dopamine receptor ligand, finding it to have considerable stability in human liver microsomes, which suggests potential for therapeutic applications (Kubowicz-Kwaoeny et al., 2019).

Antitumor and Antibacterial Properties

The synthesis of various sulfonamide derivatives, including those related to the chemical structure , has been investigated for their antitumor and antibacterial activities. Hafez et al. (2017) synthesized a novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which showed promising in vitro activity against liver, colon, and lung cancer cell lines, as well as significant antibacterial activity (Hafez, Alsalamah, & El-Gazzar, 2017).

Drug Design and Interaction Studies

The interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin was studied by Naeeminejad et al. (2017), who utilized fluorescence quenching, zeta potential, circular dichroism, and molecular modeling techniques. Their research offers insights into the potential therapeutic applications of such compounds (Naeeminejad, Assaran Darban, Beigoli, Saberi, & Chamani, 2017).

Structural and Crystallographic Analysis

Crystallographic studies have been conducted to understand the structural aspects of related sulfonamide compounds. Kumar et al. (2012) detailed the molecular conformation and crystal packing of a sulfonamide compound, revealing intramolecular π–π stacking interactions and the conformational stability provided by N—H⋯O hydrogen bonds, which could inform the design of new drugs and materials (Kumar, Mallesha, Sridhar, Kapoor, Gupta, & Kant, 2012).

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-12-10-13(17)5-6-15(12)24(22,23)20-11-14-4-2-9-21(14)16-18-7-3-8-19-16/h3,5-8,10,14,20H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVMVAZRSLHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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